2-Bromomethyl-terephthalic acid dimethyl ester

Organic synthesis Nucleophilic substitution Linker functionalization

2-Bromomethyl-terephthalic acid dimethyl ester (CAS 57834-13-6), systematically named dimethyl 2-(bromomethyl)terephthalate, is a benzyl bromide-functionalized aromatic diester with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol. It belongs to the class of halogenated terephthalate derivatives, distinguished from the parent dimethyl terephthalate by the presence of a reactive bromomethyl (-CH₂Br) substituent at the 2-position of the aromatic ring.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 57834-13-6
Cat. No. B1342325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-terephthalic acid dimethyl ester
CAS57834-13-6
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr
InChIInChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3
InChIKeyUTIKNGRWJJKNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomethyl-terephthalic acid dimethyl ester (CAS 57834-13-6): Core Identity and Procurement-Relevant Physicochemical Profile


2-Bromomethyl-terephthalic acid dimethyl ester (CAS 57834-13-6), systematically named dimethyl 2-(bromomethyl)terephthalate, is a benzyl bromide-functionalized aromatic diester with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol . It belongs to the class of halogenated terephthalate derivatives, distinguished from the parent dimethyl terephthalate by the presence of a reactive bromomethyl (-CH₂Br) substituent at the 2-position of the aromatic ring . This compound is primarily utilized as a synthetic intermediate and linker precursor for metal-organic frameworks (MOFs), where the benzylic bromide serves as a handle for nucleophilic substitution, cross-coupling, and post-synthetic modification .

Why Generic Terephthalate Esters Cannot Replace 2-Bromomethyl-terephthalic acid dimethyl ester in Synthetic Workflows


Substituting 2-bromomethyl-terephthalic acid dimethyl ester with unfunctionalized dimethyl terephthalate or other halogenated analogs introduces critical reactivity and solubility differences that directly compromise downstream synthetic efficiency. Dimethyl terephthalate lacks the electrophilic benzylic bromide necessary for nucleophilic displacement or metal-catalyzed cross-coupling, rendering it inert in reactions that require a covalent anchoring point . Conversely, the direct bromoaryl analog dimethyl 2-bromoterephthalate (CAS 18643-86-2) carries the bromine atom directly on the aromatic ring rather than on a benzylic methylene spacer; this alters its reactivity profile from SN2-type nucleophilic substitution to aryl halide cross-coupling chemistry, which may be incompatible with certain linker elongation or post-synthetic modification strategies . The diethyl ester variant (CAS 96259-69-7) differs in ester alkyl chain length, which affects solubility, hydrolysis kinetics, and the steric environment during MOF synthesis .

Quantitative Differentiation Evidence for 2-Bromomethyl-terephthalic acid dimethyl ester Versus Closest Analogs


Benzylic Bromide Reactivity Advantage: Catalyst-Free Nucleophilic Displacement vs. Aryl Bromide Analogs

The benzylic bromide (-CH₂Br) group in the target compound enables facile nucleophilic substitution under mild, catalyst-free conditions that are not accessible to the direct aryl bromide analog dimethyl 2-bromoterephthalate (CAS 18643-86-2). Benzylic bromides typically react with amines, thiolates, and alkoxides at room temperature in polar aprotic solvents via an SN2 mechanism, whereas aryl bromides generally require palladium or copper catalysis and elevated temperatures for analogous C-N or C-O bond formation. This functional group distinction means the target compound can be used for one-step linker derivatization without transition metal contamination—critical for electronic-grade polymer and MOF applications .

Organic synthesis Nucleophilic substitution Linker functionalization

Molecular Weight and Crystallinity: Lower Mass and Defined Melting vs. Diethyl Ester Analog

The dimethyl ester (MW 287.11 g/mol) is 28.05 g/mol lighter than its diethyl ester counterpart dimethyl 2-(bromomethyl)terephthalate (MW 315.16 g/mol, CAS 96259-69-7) . In MOF synthesis, where linker-to-metal ratios are calculated on a molar basis, this lower molecular weight translates to approximately 8.9% less linker mass required per mole of metal precursor, potentially reducing reagent costs and simplifying gravimetric handling at scale. Additionally, the dimethyl ester is reported as a solid (white to light yellow) with defined melting behavior, while the diethyl analog may exhibit different physical form characteristics that complicate stoichiometric dispensing .

MOF synthesis Gravimetric analysis Crystallinity

Predicted Density and Boiling Point: Differentiating Physicochemical Parameters for Purification and Handling

The predicted boiling point of 2-bromomethyl-terephthalic acid dimethyl ester is 381.4±37.0 °C at 760 mmHg, with a predicted density of 1.474±0.06 g/cm³ . When compared to the diacid analog 2-(bromomethyl)terephthalic acid (CAS 2167853-68-9), which has a predicted boiling point of 440.1±40.0 °C and density of 1.799±0.06 g/cm³ , the dimethyl ester exhibits a boiling point approximately 59 °C lower and a density approximately 0.33 g/cm³ lower. The lower boiling point facilitates purification by distillation or sublimation, while the lower density may affect solvent partitioning during aqueous workup—both practical considerations for procurement decisions when purity specifications must be met in-house prior to use.

Purification Distillation Physicochemical properties

MOF-Derived Catalytic Activity: Bromo-Functionalized UiO-66 Outperforms Unsubstituted and Other Halogenated Frameworks

Although the target dimethyl ester is a linker precursor rather than the final MOF, the bromo-substituted UiO-66 framework constructed from this class of linker exhibits the highest catalytic activity among a series of five isostructural UiO-66-X materials (X = H, NH₂, NO₂, Br, Cl) for epoxide ring opening of styrene oxide by methanol. The initial reaction rate increases by over one order of magnitude from UiO-66-H to UiO-66-Br, with bromo-substituted UiO-66 identified as the most active catalyst in the series [1]. This demonstrates that the bromo functionality—whether as aryl-Br or as a precursor to Br-containing frameworks—imparts a measurable catalytic advantage over hydrogen, amino, nitro, and chloro substituents.

MOF catalysis Epoxide ring opening UiO-66 Heterogeneous catalysis

Validated Application Scenarios for 2-Bromomethyl-terephthalic acid dimethyl ester Based on Quantitative Evidence


Synthesis of High-Activity Bromo-Functionalized UiO-66 MOF Catalysts

The dimethyl ester serves as the logical linker precursor for constructing UiO-66-Br frameworks, which exhibit over one order of magnitude higher catalytic activity than unsubstituted UiO-66-H in epoxide ring-opening reactions [1]. Procurement of the dimethyl ester (rather than the free diacid) enables direct solvothermal MOF synthesis without a separate ester hydrolysis step, streamlining the workflow.

Metal-Free Nucleophilic Derivatization of MOF Linkers

The benzylic bromide functionality permits catalyst-free nucleophilic substitution with amines, thiols, or alkoxides at room temperature [1]. This is critical when preparing linker derivatives for electronic or optical MOFs where residual palladium or copper contamination would compromise device performance.

Cross-Coupling Building Block for Fluorescent Polymer Synthesis

The bromomethyl group serves as an electrophilic partner in palladium-catalyzed Suzuki coupling reactions. Fluorescent polymers have been synthesized via Suzuki coupling of dibromoterephthalate esters with bisboronic esters derived from fluorene and triphenylamine derivatives [1]. The dimethyl ester variant offers appropriate solubility and reactivity for these polymerization protocols.

Gravimetrically Efficient Scale-Up of MOF Linker Synthesis

With a molecular weight 8.9% lower than the diethyl ester analog (287.11 vs. 315.16 g/mol), the dimethyl ester reduces linker mass requirements per mole of metal precursor [1]. For laboratories scaling MOF syntheses beyond gram quantities, this mass differential translates to measurable reagent cost savings and easier stoichiometric control.

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